molecular formula C6H4BrN3 B580261 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172085-67-4

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B580261
CAS RN: 1172085-67-4
M. Wt: 198.023
InChI Key: HKIWBYJVFCZPIW-UHFFFAOYSA-N
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Description

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold . This class of compounds has been found to have many pharmaceutical applications due to their biological activity . They are part of the triazolopyridine family, which has been recognized for its antifungal, antibacterial, and anticonvulsant properties, among others .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of chlorinated agents for hydrazones under mild conditions . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic methods, including FTIR and FT-Raman spectroscopy . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .


Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using various methods. For example, the compound’s FTIR and FT-Raman spectra have been recorded and analyzed . The compound’s electron absorption and luminescence spectra have also been measured and discussed .

Scientific Research Applications

Efficient Synthesis and Structural Analysis

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and its derivatives have been synthesized using methods like oxidative cyclization, demonstrating their potential in pharmaceutical applications. For instance, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was synthesized using N-Chlorosuccinimide (NCS) under mild conditions. These compounds' structures were characterized by various methods including X-ray diffraction, proving their relevance in synthetic chemistry and pharmaceutical research (El-Kurdi et al., 2021).

Applications in Anticonvulsant Therapy

Some derivatives of this compound, specifically 5-alkoxy derivatives, were synthesized and evaluated for their anticonvulsant activity. Certain compounds demonstrated promising results in tests such as the maximal electroshock and rotarod tests, highlighting their potential use in treating convulsive disorders (Guan et al., 2012).

Antioxidant Properties and Preclinical Studies

The antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives have been explored, with certain compounds exhibiting significant antioxidant activity. These findings suggest a potential application in the treatment of conditions associated with oxidative stress (Smolsky et al., 2022).

Synthesis and Molecular Stability Studies

Research on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines, which are closely related to the [1,2,4]triazolo[4,3-a]pyridines, provides insights into their molecular stability. These studies, which include theoretical and NMR analysis, are crucial for understanding the chemical properties and potential applications of these compounds (Salgado et al., 2011).

Synthesis and Functionalization for Various Biological Activities

Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been synthesized, demonstrating a range of biological activities such as antimicrobial, antiviral, antifungal, and anticancer properties. This highlights the versatility of these compounds in medicinal chemistry (Gandikota et al., 2017).

Potential in Herbicidal Applications

Compounds such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which include derivatives of this compound, have shown excellent herbicidal activity. This indicates their potential use in agricultural applications for controlling a broad spectrum of vegetation (Moran, 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Future Directions

The future directions for the research and development of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and similar compounds are promising. These compounds have been found to have various biological activities, making them potential candidates for drug design . Further optimization studies have suggested that replacing the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name

5-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIWBYJVFCZPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656833
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172085-67-4
Record name 5-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)hydrazine (500 mg, 2.66 mmol) in diethoxymethyl acetate (2.5 mL) was stirred at room temperature for 18 hours. The reaction mixture was diluted with pentane and filtered. The precipitate was washed with pentane and dried at 50° C. under vacuum for 1 hour to give 5-bromo-[1,2,4]triazolo[4,3-a]pyridine as a beige solid (410 mg, 78%). 1H NMR (400 MHz, CHCl3-d): δ 8.98 (s, 1 H); 7.83 (dt, J=9.2, 0.9 Hz, 1 H); 7.22 (dd, J=9.2, 7.0 Hz, 1 H); 7.09 (dd, J=7.0, 0.9 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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